Mpc-3100

Overview

Description

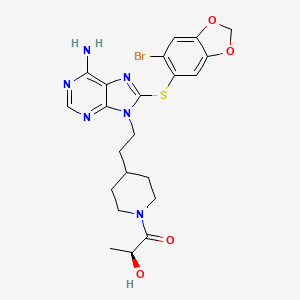

MPC-3100 is a synthetic, purine-scaffold heat shock protein 90 (Hsp90) inhibitor developed by Myrexis Pharmaceuticals. It targets the ATP-binding pocket of Hsp90’s N-terminal domain (NTD), blocking ATP hydrolysis and inducing degradation of client proteins critical for cancer cell survival . Preclinical studies demonstrated potent anti-tumor activity in xenograft models, including gastric (NCI-N87) and prostate (DU-145) cancers, with IC50 values of 60 nM in Hsp90 inhibition assays and 540 nM in HCT-116 cell proliferation assays . To address this, the L-alanine ester prodrug MPC-0767 (LAM-003) was developed, which hydrolyzes to this compound in the gastrointestinal tract, enhancing solubility and bioavailability .

Preparation Methods

Chemical Identity and Structural Characteristics

MPC-3100 (CAS 958025-66-6) is a purine-based compound with the molecular formula and a molecular weight of 549.4 g/mol . Its structure features a benzodioxolylthio-purinyl core linked to a piperidinyl-propanone moiety, as depicted in its canonical SMILES notation:

.

Key Functional Groups and Target Binding

The molecule’s N-terminal ATP-binding site inhibition of Hsp90 is attributed to:

-

A 6-bromobenzo[d] dioxol-5-ylthio group, enhancing hydrophobic interactions with Hsp90’s ATP pocket .

-

A purine scaffold mimicking adenosine, critical for competitive ATP binding .

-

A hydroxypropanone side chain optimizing solubility and pharmacokinetic (PK) properties .

Formulation and Stability Considerations

Analytical Characterization

Critical quality control parameters :

| Parameter | Method | Specification |

|---|---|---|

| Purity (HPLC) | Reverse-phase C18 | ≥98% |

| Enantiomeric excess | Chiral HPLC | ≥99% (S)-isomer |

| Residual solvents | GC-MS | <500 ppm DMSO |

Pharmacological Validation

In Vitro Potency

This compound demonstrates:

In Vivo Efficacy

In NCI-N87 gastric cancer xenografts, daily oral dosing (100 mg/kg) achieves:

Comparative Analysis With First-Generation Hsp90 Inhibitors

| Parameter | This compound | 17-AAG |

|---|---|---|

| Oral bioavailability | 89% | <5% |

| Hepatic clearance | Moderate | High |

| Client proteins | HER2, AKT, RAF | HER2, BCR-ABL |

| Clinical tolerance | ≤600 mg/day | Hepatotoxic |

Challenges in Scalable Synthesis

Bromobenzodioxole Availability

Sourcing 6-bromobenzo[d] dioxol-5-thiol necessitates multi-step synthesis from catechol derivatives, impacting cost .

Stereochemical Control

Achieving >99% enantiomeric purity requires costly chiral catalysts or chromatographic steps .

Chemical Reactions Analysis

Types of Reactions

MPC-3100 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

MPC-3100 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

Cancer Research: This compound has demonstrated significant antitumor activity in various cancer models, making it a valuable tool for studying cancer biology and developing new cancer therapies

Drug Development: As an Hsp90 inhibitor, this compound is used in the development of new drugs targeting heat shock protein 90 and its client proteins.

Biological Studies: This compound is used to study the role of heat shock protein 90 in protein folding, stabilization, and function.

Mechanism of Action

MPC-3100 exerts its effects by specifically binding to the ATP binding pocket of heat shock protein 90, inhibiting its chaperone activity. This inhibition leads to the destabilization and degradation of client proteins that are essential for cancer cell growth and survival. The molecular targets and pathways involved include the heat shock protein 90 chaperone complex and its associated signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Hsp90 Inhibitors

Structural and Functional Comparisons

Table 1: Key Structural and Pharmacological Properties

| Compound | Scaffold | Key Structural Features | Hsp90 IC50 (nM) | Solubility Issues | Clinical Stage |

|---|---|---|---|---|---|

| MPC-3100 | Purine | Bromine at R1, 1,3-benzodioxole moiety | 60–136* | High | Phase I completed |

| PU-H71 | Purine | Iodine at R1, 1,3-benzodioxole moiety | 10 | Moderate | Phase II |

| BIIB021 | Purine | Trifluoromethyl group, optimized piperidine | 38 | Low | Phase II discontinued |

| HP-4 | Non-purine | Virtual screening-derived scaffold | 17.64 | Not reported | Preclinical |

| SNX-5422 | Resorcinol | Isoxazole-resorcinol hybrid | 34 | Moderate | Phase I/II (revived) |

| MPC-0767 | Prodrug | L-alanine ester of this compound | N/A | Improved | Phase I |

*Discrepancy in IC50 values: 60 nM (Myrexis data ) vs. 136 nM (independent study ).

Key Findings:

- PU-H71 : Contains iodine instead of bromine at R1, conferring 6–8× greater potency than this compound (IC50 = 10 nM vs. 60–136 nM) . Despite superior activity, PU-H71 faced challenges in pharmacokinetic (PK) consistency, whereas this compound showed favorable oral PK profiles in preclinical models .

- BIIB021 : A purine analog with a trifluoromethyl group, achieving IC50 = 38 nM. It advanced to Phase II but was discontinued due to insufficient efficacy .

- HP-4: A non-purine inhibitor identified via virtual screening, demonstrating 7.7× greater potency than this compound in vitro.

- SNX-5422: A resorcinol-class inhibitor initially discontinued for ocular toxicity but revived by Esanex. Its distinct scaffold avoids cross-resistance with purine analogs .

Clinical and Pharmacokinetic Comparisons

Table 2: Clinical Outcomes and Limitations

Key Insights:

- Solubility and Prodrug Development: this compound’s poor solubility prompted the creation of MPC-0767, which enhanced aqueous solubility by >100× without compromising efficacy . In contrast, resorcinol analogs like SNX-5422 inherently exhibit better solubility but face toxicity hurdles .

- Safety Profiles : this compound’s adverse effects (e.g., diarrhea, elevated liver enzymes) were reversible upon discontinuation, similar to other Hsp90 inhibitors .

Mechanistic and Off-Target Comparisons

This compound and PU-H71 were evaluated in NLRP3 inflammasome assays, where both partially inhibited pyroptosis (cell death) in vitro, though less potently than MCC950 .

Biological Activity

MPC-3100 is a novel inhibitor of heat shock protein 90 (HSP90), a chaperone protein that plays a critical role in the maturation and stability of various oncogenic proteins. This compound has garnered attention for its potential therapeutic applications in cancer treatment due to its ability to disrupt multiple signaling pathways involved in tumor growth and survival.

HSP90 is essential for the proper functioning of numerous client proteins, including those involved in cell cycle regulation, apoptosis, and signal transduction. By inhibiting HSP90, this compound interferes with the stability and activity of these client proteins, leading to decreased cell proliferation and increased apoptosis in cancer cells. The compound specifically targets the N-terminal ATP binding domain of HSP90, inhibiting its ATPase activity, which is crucial for its chaperone function .

In Vitro Studies

Cell Line Sensitivity:

this compound has been tested against various cancer cell lines, demonstrating significant anti-proliferative effects. The following table summarizes the IC50 values observed in different cancer cell lines:

| Cell Line | IC50 (nM) |

|---|---|

| HCT-116 (Colon) | 540 |

| NCI-N87 (Gastric) | Not specified |

| DU-145 (Prostate) | Not specified |

| HepG2 (Liver) | Low concentrations observed |

In studies involving HepG2 and HUH-7 liver cancer cells, this compound inhibited cell viability in a time- and dose-dependent manner. The combination of this compound with conventional chemotherapeutics like 5-fluorouracil (5-FU) further enhanced its efficacy, indicating potential for combination therapies .

Mechanistic Insights:

Research indicates that the inhibition of HSP90 by this compound leads to the degradation of mutant p53, a common oncogenic alteration in many cancers. This degradation occurs via the proteasome pathway, which may trigger apoptosis in cells harboring mutant p53 .

In Vivo Studies

Xenograft Models:

In vivo studies using NCI-N87 gastric cancer xenograft models demonstrated that treatment with this compound resulted in significant tumor growth inhibition. The pharmacokinetic profile of this compound showed high oral bioavailability and acceptable hepatic clearance rates, making it a suitable candidate for clinical applications .

Clinical Studies

This compound has progressed into clinical evaluation phases, where it has shown promising pharmacokinetic and pharmacodynamic characteristics comparable to preclinical findings. A Phase I clinical study indicated that this compound was well tolerated among participants, suggesting a favorable safety profile for further development .

Case Studies

Two notable case studies illustrate the application of this compound:

-

Combination Therapy with 5-FU:

In a study assessing the combined effect of this compound and 5-FU on HepG2 and HUH-7 cells, results indicated enhanced cytotoxicity compared to either agent alone. The combination therapy activated multiple apoptotic pathways, highlighting the potential for synergistic effects in clinical settings . -

Pharmacokinetic Analysis:

A comparative analysis of the metabolism of this compound across different species (rat, dog, monkey, and human) was conducted to understand its pharmacokinetic behavior better. This study revealed important insights into species-specific metabolism that could inform dosing strategies in clinical trials .

Q & A

Basic Research Questions

Q. What established in vitro assays are recommended for evaluating MPC-3100’s efficacy as an Hsp90 inhibitor?

this compound’s inhibition of Hsp90 can be assessed using biochemical assays such as fluorescence polarization (to measure competitive binding against fluorescently labeled geldanamycin derivatives) and ATPase activity assays (to quantify Hsp90’s enzymatic function post-inhibition). Cell-based assays include monitoring client protein degradation (e.g., HER2, AKT) via western blotting in cancer cell lines. Ensure consistency by replicating experiments across multiple cell lines and validating results with orthogonal methods like surface plasmon resonance (SPR) for binding affinity confirmation .

Q. How can researchers validate this compound’s target specificity in preclinical models?

To rule out off-target effects:

- Use siRNA or CRISPR knockdown of Hsp90 in parallel experiments; reduced efficacy of this compound in knockdown models suggests target specificity.

- Perform broad-spectrum kinase profiling (e.g., using kinome-wide screens) to identify unintended interactions.

- Compare results with first-generation Hsp90 inhibitors (e.g., 17-AAG) to assess mechanistic consistency .

Q. What pharmacokinetic (PK) parameters are critical in optimizing this compound dosing for in vivo studies?

Key parameters include:

- Bioavailability : Assess oral absorption using LC-MS/MS plasma concentration profiling.

- Half-life (t½) : Determine via repeated blood sampling post-administration.

- Tissue distribution : Use radiolabeled this compound in autoradiography or mass spectrometry imaging.

- Metabolic stability : Evaluate liver microsome assays for CYP450-mediated degradation. Adjust dosing schedules based on these metrics to maintain therapeutic exposure .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory reports on this compound’s IC50 values across cancer models?

Contradictions may arise from:

- Cell line heterogeneity : Use panels of cell lines with documented Hsp90 expression levels (e.g., breast cancer vs. glioblastoma).

- Assay conditions : Standardize ATP concentrations, incubation times, and serum-free vs. serum-containing media.

- Data normalization : Include internal controls (e.g., Hsp90-negative cells) and normalize to baseline ATPase activity. Apply meta-analysis to compare results across studies, and use multivariate regression to isolate variables affecting potency .

Q. What methodologies are effective for identifying synergistic combinations of this compound with other anticancer agents?

- High-throughput combinatorial screening : Test this compound with FDA-approved chemotherapies (e.g., paclitaxel, doxorubicin) using matrix dilution schemes.

- Synergy quantification : Calculate combination indices (CI) via the Chou-Talalay method.

- Mechanistic validation : Use RNA-seq to identify pathway crosstalk (e.g., heat shock response vs. apoptosis). Prioritize combinations showing >50% CI reduction in preclinical models .

Q. How can researchers address this compound’s potential off-target effects in transcriptional regulation studies?

- Chemoproteomics : Use affinity-based pull-down assays with this compound-conjugated beads to capture interacting proteins.

- Transcriptome-wide analysis : Perform RNA-seq before/after treatment and cross-reference with Hsp90 client protein lists.

- CRISPR interference (CRISPRi) : Suppress Hsp90 and compare transcriptional profiles to this compound-treated samples. Discrepancies suggest off-target activity .

Q. Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing this compound’s dose-response heterogeneity in 3D tumor spheroid models?

- Nonlinear regression : Fit dose-response curves using a four-parameter logistic model (e.g., Hill equation).

- Cluster analysis : Group spheroids by response patterns (e.g., responders vs. non-responders) using PCA or t-SNE.

- Time-lapse imaging : Quantify spheroid growth inhibition over time with mixed-effects models to account for intra-sample variability .

Q. How can researchers ensure reproducibility in this compound studies across laboratories?

- Standardized protocols : Share detailed methods for cell culture conditions, compound preparation (e.g., DMSO concentration), and assay endpoints.

- Inter-laboratory validation : Participate in ring trials with blinded sample testing.

- Data transparency : Publish raw datasets (e.g., microscopy images, flow cytometry files) in repositories like Zenodo or Figshare .

Q. Translational Challenges

Q. What strategies mitigate this compound’s metabolic instability in rodent models?

- Prodrug design : Modify this compound’s structure to enhance solubility (e.g., phosphate ester prodrugs).

- Co-administration with CYP inhibitors : Test compounds like ketoconazole to reduce hepatic metabolism.

- Nanoparticle encapsulation : Use liposomal or PEGylated formulations to prolong circulation time .

Q. How can researchers reconcile discrepancies between this compound’s in vitro potency and in vivo efficacy?

- Tumor microenvironment (TME) modeling : Incorporate stromal cells (e.g., fibroblasts) in 3D co-culture assays.

- Pharmacodynamic (PD) biomarkers : Measure Hsp70 upregulation (a compensatory response to Hsp90 inhibition) in tumor biopsies.

- Mathematical modeling : Use PK/PD models to predict effective intratumoral concentrations and adjust dosing .

Properties

IUPAC Name |

(2S)-1-[4-[2-[6-amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]purin-9-yl]ethyl]piperidin-1-yl]-2-hydroxypropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25BrN6O4S/c1-12(30)21(31)28-5-2-13(3-6-28)4-7-29-20-18(19(24)25-10-26-20)27-22(29)34-17-9-16-15(8-14(17)23)32-11-33-16/h8-10,12-13,30H,2-7,11H2,1H3,(H2,24,25,26)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVBWTNHDKVVFMI-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC(CC1)CCN2C3=NC=NC(=C3N=C2SC4=C(C=C5C(=C4)OCO5)Br)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC(CC1)CCN2C3=NC=NC(=C3N=C2SC4=C(C=C5C(=C4)OCO5)Br)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25BrN6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30241969 | |

| Record name | MPC-3100 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30241969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

549.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958025-66-6 | |

| Record name | MPC-3100 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0958025666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MPC-3100 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30241969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MPC-3100 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UMA2EEO9Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.